MAO-B Inhibition: 1-Indanone vs. α-Tetralone Scaffold Potency in Parkinson's Disease Research
1-Indanone derivatives demonstrate comparable or superior MAO-B inhibitory potency to α-tetralone-based scaffolds, a key comparator in CNS drug discovery. C6-substituted 1-indanones achieve IC50 values as low as 0.001 µM against recombinant human MAO-B [1], while the most potent 2-benzylidene-1-tetralone inhibitor displays an IC50 of 0.0064 µM under similar assay conditions [2]. This 6.4-fold difference in achievable lower-limit potency positions 1-indanone as a preferred scaffold for high-sensitivity MAO-B inhibition studies.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.001–0.030 µM (C6-substituted 1-indanones) |
| Comparator Or Baseline | 0.0064 µM (most potent 2-benzylidene-1-tetralone) |
| Quantified Difference | ~6.4-fold lower achievable IC50 for 1-indanone series |
| Conditions | Recombinant human MAO-B, in vitro enzymatic assay |
Why This Matters
Procurement decisions for CNS drug discovery programs targeting MAO-B should prioritize the 1-indanone scaffold due to its demonstrated ability to achieve sub-nanomolar potency, a threshold not reached by the tetralone comparator series.
- [1] Mostert S, et al. Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem. 2015;10(5):862-73. View Source
- [2] Nel MS, et al. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Cent Nerv Syst Agents Med Chem. 2018;18(2):136-49. View Source
